(3-Chloropropyl)triethoxysilane

Catalog No.
S588780
CAS No.
5089-70-3
M.F
C9H21ClO3Si
M. Wt
240.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloropropyl)triethoxysilane

CAS Number

5089-70-3

Product Name

(3-Chloropropyl)triethoxysilane

IUPAC Name

3-chloropropyl(triethoxy)silane

Molecular Formula

C9H21ClO3Si

Molecular Weight

240.8 g/mol

InChI

InChI=1S/C9H21ClO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3

InChI Key

KSCAZPYHLGGNPZ-UHFFFAOYSA-N

SMILES

CCO[Si](CCCCl)(OCC)OCC

Synonyms

(3-chloropropyl)triethoxysilane

Canonical SMILES

CCO[Si](CCCCl)(OCC)OCC

(3-Chloropropyl)triethoxysilane is an organosilicon compound with the molecular formula C9H21ClO3SiC_9H_{21}ClO_3Si and a molecular weight of 240.8 g/mol. It is characterized by the presence of a chloropropyl group and three ethoxy groups attached to a silicon atom. This compound is primarily used as a silane coupling agent in various chemical applications, enhancing the adhesion between organic materials and inorganic substrates, particularly in polymer and composite materials.

(3-Chloropropyl)triethoxysilane acts as a coupling agent by modifying surfaces and creating a bridge between organic and inorganic materials []. The hydrolyzed silanol groups can react with hydroxyl groups (OH) present on inorganic surfaces (like glass or metal oxides) to form covalent bonds. The chloropropyl chain remains available for further reactions with organic molecules, creating a strong and stable interface between the two phases [].

Surface modification:

  • CTE is widely employed for surface modification [, ]. It can bond to various inorganic and organic substrates, forming a self-assembled monolayer (SAM) []. This SAM layer alters the surface properties, such as improving adhesion, wettability, and introducing new functionalities [, ]. This modified surface can be beneficial for subsequent experiments in various fields, including:
    • Biosensors: CTE can be used to functionalize surfaces for biosensor applications by attaching biorecognition molecules like antibodies or enzymes [].
    • Microfluidics: CTE modification can enhance compatibility with biological samples in microfluidic devices [].

Synthesis of new materials:

  • CTE serves as a building block for the synthesis of new materials with specific properties []. Its bifunctional nature, with a chloropropyl group and ethoxy groups, allows it to participate in various reactions, leading to the formation of:
    • Silicone polymers: CTE can be crosslinked to form silicone polymers with tailored properties for diverse applications [].
    • Nanocomposites: CTE can be incorporated into nanocomposites to improve their mechanical or functional properties [].

Other applications:

  • CTE finds use in other scientific research areas, such as:
    • Adhesion promotion: CTE can improve adhesion between different materials [].
    • Catalyst support: CTE can be used to immobilize catalysts onto surfaces [].
, including:

  • Nucleophilic Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to chlorine, leading to the formation of new functional groups such as amines or alcohols.
  • Condensation Reactions: The ethoxy groups can hydrolyze in the presence of water, resulting in the formation of silanol groups. These silanol groups can further condense to form siloxane linkages, contributing to network formation in silicate materials .
  • Ammonolysis: The compound can react with ammonia to yield (3-aminopropyl)triethoxysilane, which has applications in producing amine-functionalized silanes .

Several synthesis methods for (3-Chloropropyl)triethoxysilane have been documented:

  • Direct Reaction: It can be synthesized by reacting triethoxysilane with 3-chloropropene under controlled conditions using a catalyst like Ru-B/γ-Al2O3 at elevated temperatures (around 115 °C). This method yields high purity with minimal by-products .
  • Alternative Routes: Other synthetic routes involve variations such as using different chlorinated compounds or modifying reaction conditions to optimize yield and purity .

(3-Chloropropyl)triethoxysilane is utilized in various applications:

  • Silane Coupling Agent: It enhances adhesion between organic polymers and inorganic materials, making it valuable in coatings, adhesives, and sealants.
  • Surface Modification: It is used for modifying surfaces of silica and other inorganic substrates to improve compatibility with organic materials.
  • Composite Materials: The compound plays a crucial role in the development of composite materials by improving interfacial bonding .

Interaction studies involving (3-Chloropropyl)triethoxysilane focus on its reactivity with various substrates and its ability to form stable bonds. Research indicates that its interaction with silica surfaces leads to effective immobilization, forming organo-silica composites that exhibit improved mechanical properties and thermal stability . Additionally, studies on its ammonolysis reveal insights into optimizing conditions for converting it into more functionalized silanes for specific applications .

Several compounds share structural similarities with (3-Chloropropyl)triethoxysilane. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
(3-Aminopropyl)triethoxysilaneContains an amino group instead of chlorineEnhanced reactivity due to amine functionality
(3-Chloropropyl)trimethoxysilaneSimilar structure but with methoxy groupsDifferent hydrolysis behavior and reactivity
TriethoxysilaneLacks the chloropropyl groupUsed primarily for surface modification without halogen
(VinyltriethoxysilaneContains a vinyl group instead of chloropropylUseful for polymerization reactions

The uniqueness of (3-Chloropropyl)triethoxysilane lies in its combination of a chlorinated alkyl group with ethoxy functionalities, allowing for versatile applications as a coupling agent while facilitating further chemical modifications through nucleophilic substitution reactions.

Physical Description

Liquid

UNII

X7RB20518M

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 86 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 77 of 86 companies with hazard statement code(s):;
H226 (49.35%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (22.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (29.87%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

29656-55-1
5089-70-3

Wikipedia

(3-chloropropyl)(triethoxy)silane

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Rubber product manufacturing
Silane, (3-chloropropyl)triethoxy-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types